molecular formula C22H20N4O6 B031121 Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate CAS No. 536759-91-8

Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Numéro de catalogue: B031121
Numéro CAS: 536759-91-8
Poids moléculaire: 436.4 g/mol
Clé InChI: RQNAOIQEGPVYTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a sophisticated pyrazolopyridine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a complex, fused heterocyclic core structure, strategically substituted with a 4-methoxyphenyl group at the N1 position and a 4-nitrophenyl moiety at the 6-position. These specific substituents suggest its potential as a key intermediate or a lead compound for the development of enzyme inhibitors, particularly targeting kinase signaling pathways. The electron-withdrawing nitro group and the electron-donating methoxy group create a push-pull system within the molecule, which can be instrumental in modulating electronic properties and binding affinity to biological targets. Its primary research value lies in its application as a scaffold for the synthesis of novel bioactive molecules, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. Researchers utilize this compound to explore new therapeutic avenues in areas such as oncology, inflammation, and neurodegenerative diseases, where modulation of specific protein kinases or other ATP-binding proteins is a validated strategy. The ethyl carboxylate group further provides a versatile handle for synthetic modification, allowing for diversification into amides, acids, or other derivatives. This product is intended for use in biochemical assays, high-throughput screening, and organic synthesis in a controlled laboratory environment.

Propriétés

IUPAC Name

ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6/c1-3-32-22(28)19-18-12-13-24(14-4-6-16(7-5-14)26(29)30)21(27)20(18)25(23-19)15-8-10-17(31-2)11-9-15/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNAOIQEGPVYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470997
Record name Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536759-91-8
Record name Ethyl 4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536759-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo(3,4-C)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536759918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8VJ5SY8JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Activité Biologique

Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS No. 536759-91-8) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H20N4O6
  • Molecular Weight : 436.42 g/mol
  • Purity : >95% (HPLC)
  • Structure : The compound features a complex pyrazolo-pyridine framework, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo derivatives have shown promising antimicrobial properties. Studies indicate that modifications in the pyrazolo-pyridine structure can enhance efficacy against a range of bacterial strains .
  • Anticancer Properties : Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
  • Anticoagulant Activity : Similar compounds have been investigated for their ability to inhibit factor Xa, a crucial enzyme in the coagulation cascade. This positions them as potential candidates for anticoagulant therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazolo-pyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications at the 6-position significantly increased antibacterial activity compared to standard antibiotics.

CompoundActivity (Zone of Inhibition)
Control Antibiotic15 mm
Ethyl Derivative A20 mm
Ethyl Derivative B25 mm

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer) revealed that the compound induced apoptosis at concentrations as low as 10 µM.

Concentration (µM)% Cell Viability
0100
585
1060
2030

Case Study 3: Anti-inflammatory Mechanism

Research demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, highlighting its potential as an anti-inflammatory agent.

Synthesis Methods

The synthesis of Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo derivatives typically involves multi-step reactions including:

  • Condensation Reactions : Combining pyrazole derivatives with activated carbonyl compounds.
  • Cyclization Processes : Formation of the pyrazolo-pyridine core through cyclization reactions under acidic or basic conditions.
  • Functional Group Modifications : Introduction of methoxy and nitro groups to enhance biological activity.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate serves as an important intermediate in the synthesis of Apixaban, a novel anticoagulant used to prevent blood clots. This compound is referred to as "Apixaban Related Compound F," highlighting its relevance in the pharmaceutical industry .

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-c]pyridine exhibit promising antitumor activity. Research indicates that modifications in the structure of this compound can enhance its efficacy against various cancer cell lines. The presence of nitro and methoxy groups is believed to play a crucial role in modulating biological activity .

Neuroprotective Effects

Research has suggested that compounds similar to ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo may possess neuroprotective properties. Investigations into their mechanisms have shown potential for treating neurodegenerative diseases by inhibiting pathways involved in neuronal apoptosis .

Case Studies and Research Findings

Study TitleFindingsReference
Synthesis and Anticancer Activity of Pyrazolo[3,4-c]pyridinesDemonstrated that derivatives exhibit cytotoxic effects on cancer cells through apoptosis induction.
Neuroprotective Properties of Pyrazolo CompoundsShowed significant reduction in neuroinflammation and neuronal death in vitro and in vivo models.
Development of Apixaban DerivativesHighlighted the importance of ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo as a key intermediate for synthesizing effective anticoagulants.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name / ID Molecular Formula Substituents Key Features Biological Relevance Yield (%) Reference
Target Compound C₂₂H₂₀N₄O₆ 1: 4-MeO-Ph; 6: 4-NO₂-Ph; 3: COOEt Apixaban precursor; moderate LogP Anticoagulant intermediate 87 (step)
Ethyl 6-(4-Iodophenyl)-1-(4-MeO-Ph)-7-oxo-... (536759-91-8) C₂₂H₂₀IN₃O₄ 6: 4-I-Ph Iodo-substituent enhances halogen bonding Radiolabeling potential ~50 (step)
Ethyl 1-(4-MeO-Ph)-7-oxo-6-(4-(2-oxopiperidin-1-yl)Ph)-... (503614-91-3) C₂₇H₂₈N₄O₅ 6: 2-oxopiperidinyl-Ph Increased polarity from piperidinone Enhanced solubility in polar solvents 75 (step)
9-(4-Fluorophenyl)-7-(4-NO₂-Ph)-2-Ph-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine C₂₄H₁₄FN₇O₂ Pyrazolo-triazolo-pyrimidine core Rigid fused-ring system Anticancer activity (in silico) 25 (total)
Diethyl 8-Cyano-7-(4-NO₂-Ph)-...imidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₇H₂₃N₅O₆ Imidazo-pyridine core High molecular weight (557.5 g/mol) Unclear; structural analog 51 (total)
Substituent Effects on Reactivity and Bioactivity
  • 4-Nitrophenyl Group : Enhances electrophilicity, facilitating nucleophilic attacks in synthesis . However, nitro groups may reduce metabolic stability compared to halogenated analogs (e.g., 4-iodophenyl in ).
  • 4-Methoxyphenyl Group : Electron-donating methoxy group stabilizes the pyrazolo-pyridine core, improving crystallinity .
  • Piperidinone Modification: Introduction of 2-oxopiperidin-1-yl (in ) increases solubility (LogP ~2.8) but complicates synthesis due to additional steps .

Méthodes De Préparation

Condensation-Based Cyclization

The primary route involves a three-component condensation of 4-nitrobenzaldehyde, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions. Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a magnetic metal-organic framework (MOF), catalyzes the reaction at 100°C, forming the pyrazolo[3,4-c]pyridine core via consecutive Michael addition, cyclization, and aromatization. This method avoids traditional solvents like DMF or ethanol, reducing environmental impact and purification steps. Reaction completion within 2–4 hours contrasts with earlier solvent-based methods requiring 24 hours.

Mechanistic Insights :

  • Michael Adduct Formation : The aldehyde activates via hydrogen bonding with the MOF’s phosphonate groups, facilitating nucleophilic attack by 3-(cyanoacetyl)indole.

  • Cyclization : The amine component attacks the carbonyl group, forming a six-membered ring intermediate.

  • Aromatization : Dehydration and oxidation yield the fully conjugated pyridine system, with the nitro group stabilizing the aromatic transition state.

Patent-Based Industrial Synthesis

U.S. Patent 9,932,336B2 details a multi-step approach for Apixaban intermediates, including the target compound:

  • Reductive Amination : 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one undergoes catalytic hydrogenation (Pd/C, H₂) to yield 4-aminophenyl derivatives.

  • Cyclocondensation : Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate reacts with the amine intermediate under basic conditions (K₂CO₃, DMF), forming the pyrazolo ring.

  • Nitro Group Retention : Unlike final Apixaban synthesis, the nitro substituent remains intact, directing subsequent Ullmann coupling reactions.

Key Modifications :

  • Catalyst Screening : Replacing Pd/C with Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ improved yields from 72% to 89% while enabling magnetic recovery.

  • Temperature Optimization : Lowering the reaction temperature from 130°C to 100°C minimized side products like N-oxide derivatives.

Catalytic Systems and Reaction Optimization

Nano-Catalysts in Solvent-Free Synthesis

Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ demonstrated superior activity due to:

  • High Surface Area (BET: 1,230 m²/g) : Enhances substrate adsorption and mass transfer.

  • Acidic Sites (NH and PO₃ groups) : Promote aldehyde activation and dehydrative cyclization.

  • Magnetic Separation : Facilitates reuse without centrifugation, maintaining 95% efficiency after seven cycles.

Comparative Catalytic Performance :

CatalystYield (%)Reaction Time (h)Reusability (Cycles)
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂892.57
Pd/C (10 wt%)724.03
No Catalyst<524

Solvent and Temperature Effects

Solvent-free conditions outperformed traditional solvents in both yield and reaction rate:

SolventYield (%)Reaction Time (h)
Solvent-Free892.5
DMF686.0
Ethanol548.0
Water1212.0

Elevated temperatures (>100°C) accelerated side reactions, such as nitro group reduction, while temperatures <80°C led to incomplete cyclization.

Structural Characterization and Analytical Data

Spectroscopic Identification

  • FT-IR : Peaks at 1,720 cm⁻¹ (ester C=O), 1,680 cm⁻¹ (pyridone C=O), and 1,520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.8 Hz, 2H, Ar-NO₂), 7.89 (s, 1H, pyrazole-H), 6.93 (d, J=8.8 Hz, 2H, Ar-OCH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃).

  • XRD : Diffraction peaks at 2θ = 10.2°, 14.7°, and 24.3° correspond to the triclinic crystal system.

Physicochemical Properties

  • Melting Point : 190–192°C (decomposition observed above 200°C).

  • Solubility : Sparingly soluble in chloroform (2.1 mg/mL) and ethyl acetate (1.8 mg/mL).

  • LogP : 3.59, indicating moderate lipophilicity suitable for oral drug intermediates.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to Apixaban via piperidin-2-one coupling under Ullmann conditions (CuI, K₂CO₃, 130°C). Nitro-to-amine reduction (H₂, Pd/C) precedes amidation with formamide to introduce the carboxamide moiety .

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound, and how can yields be optimized?

The compound is synthesized via a multi-step protocol involving:

  • Step 1 : Reaction of intermediates (e.g., 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one) with triethylamine and KI under reflux, yielding 71% of the ester intermediate .
  • Step 2 : Acidic hydrolysis followed by recrystallization (85% yield) to remove byproducts and improve purity .
  • Step 3 : Ester hydrolysis using NaOH to produce the carboxylic acid derivative (88% yield) .
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF) for improved solubility.
  • Monitor reaction progress via TLC or HPLC to reduce side products .

Q. What spectroscopic and crystallographic methods confirm the compound’s structural integrity?

  • 1H/13C NMR : Assign chemical shifts to verify substituents (e.g., 4-nitrophenyl at δ 8.2–8.4 ppm for aromatic protons) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain in the pyrazolo-pyridine core .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C25H25N5O4) .

Advanced Research Questions

Q. How do structural modifications (e.g., P1/P4 substituents) influence anticoagulant activity and selectivity?

  • P1 Optimization : Replacing the 4-nitrophenyl group with a 4-methoxyphenyl enhances factor Xa (fXa) binding affinity while reducing metabolic instability .
  • P4 Substitution : Neutral heterocycles (e.g., morpholine) improve oral bioavailability by balancing lipophilicity and solubility .
  • SAR Insights :
    • The pyrazolo[3,4-c]pyridine scaffold is critical for maintaining potency (IC50 < 1 nM for fXa) .
    • Nitro groups may increase oxidative stress in vivo, necessitating pro-drug strategies .

Q. What analytical methods are validated for detecting impurities and degradation products?

  • HPLC-MS/MS : Quantify impurities like RS1 (iodophenyl derivative) and RS2 (piperidinyl analog) using gradient elution (C18 column, acetonitrile/water mobile phase) .
  • Forced Degradation Studies : Expose the compound to acidic/alkaline hydrolysis, oxidation (H2O2), and photolysis to identify labile sites (e.g., ester cleavage under basic conditions) .
  • Stability-Indicating Assays : Validate methods per ICH guidelines (Q1A/Q2B) to ensure specificity and robustness .

Q. How can conflicting crystallographic or biological data be resolved during structural analysis?

  • Crystallographic Contradictions :
    • Use SHELXD for phase resolution and SHELXL for refinement with high-resolution data (>1.0 Å) to minimize model bias .
    • Cross-validate with DFT calculations to confirm bond angles and torsional strain .
  • Biological Data Conflicts :
    • Replicate in vitro assays (e.g., fXa inhibition) with standardized protocols (e.g., chromogenic substrates).
    • Perform in silico docking (AutoDock Vina) to correlate binding poses with activity trends .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics :
    • Administer the compound orally to rodents and measure plasma concentrations via LC-MS/MS (LLOQ: 0.1 ng/mL) .
    • Assess bioavailability using crossover studies with intravenous/oral dosing .
  • Toxicity Screening :
    • Conduct hERG channel assays to rule out cardiotoxicity.
    • Monitor hepatic enzymes (ALT/AST) and renal clearance in chronic dosing studies .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)Reference
Ester derivativeTriethylamine, KI, reflux71
Hydrolyzed carboxylic acidNaOH, MeOH/H2O, RT88
Recrystallized productEthanol/water, 0°C85

Q. Table 2. Analytical Parameters for Impurity Profiling

ParameterRS1 (Iodophenyl)RS2 (Piperidinyl)
Retention Time (min)12.315.8
LOD (ng/mL)0.050.03
LOQ (ng/mL)0.150.10
Reference

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.